2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide
CAS No.: 941930-11-6
Cat. No.: VC6270283
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941930-11-6 |
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Molecular Formula | C22H23N3O3 |
Molecular Weight | 377.444 |
IUPAC Name | 2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C22H23N3O3/c1-3-28-19-10-8-18(9-11-19)20-12-13-22(27)25(24-20)15-21(26)23-14-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26) |
Standard InChI Key | ZUXIGRFNUIJIDN-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture and Functional Groups
The molecular structure of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide (molecular formula: C₂₂H₂₃N₃O₃; molecular weight: 377.44 g/mol) comprises three primary components:
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Pyridazinone Ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6.
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4-Ethoxyphenyl Substituent: Attached to position 3 of the pyridazinone ring, this group introduces electron-donating ethoxy (-OCH₂CH₃) effects, influencing electronic distribution and solubility.
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Acetamide Spacer and 4-Methylbenzyl Group: The acetamide bridge (-NH-C(=O)-CH₂-) connects the pyridazinone core to a 4-methylbenzyl moiety, enhancing lipophilicity and potential membrane permeability.
Table 1: Key Structural Identifiers
Property | Value |
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IUPAC Name | 2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylbenzyl)acetamide |
Molecular Formula | C₂₂H₂₃N₃O₃ |
Molecular Weight | 377.44 g/mol |
CAS Registry Number | Not yet assigned |
SMILES Notation | CCOc1ccc(cc1)C2=NN(C(=O)CC(=O)NCCc3ccc(C)cc3)C(=O)C=C2 |
The presence of the ethoxy group distinguishes this compound from analogs with methoxy (-OCH₃) or chloro (-Cl) substituents, as seen in related structures . The 4-methylbenzyl group further differentiates it from derivatives bearing isoxazolyl or cyanophenyl moieties .
Spectroscopic and Crystallographic Insights
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, inferences can be drawn from structurally similar pyridazinone-acetamides:
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¹H NMR: Expected signals include a singlet for the pyridazinone C6 ketone (δ ~200 ppm in ¹³C NMR), doublets for aromatic protons (δ 6.8–7.4 ppm), and a triplet for the ethoxy methylene group (δ ~3.4–4.1 ppm) .
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X-ray Crystallography: Analogous compounds exhibit planar pyridazinone rings with dihedral angles of 15–30° between the heterocycle and aryl substituents, suggesting moderate conjugation.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can be conceptualized through a three-step sequence:
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Pyridazinone Core Formation: Cyclocondensation of a 1,4-diketone with hydrazine derivatives.
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Ethoxyphenyl Substitution: Electrophilic aromatic substitution or Suzuki coupling to introduce the 4-ethoxyphenyl group.
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Acetamide Coupling: Reaction of a chloroacetamide intermediate with 4-methylbenzylamine.
Step 1: Synthesis of 3-(4-Ethoxyphenyl)-6-hydroxypyridazine
A mixture of 4-ethoxyacetophenone (1.0 equiv) and glyoxylic acid (1.2 equiv) undergoes cyclocondensation in acetic acid at 80°C for 12 hours, yielding 3-(4-ethoxyphenyl)-6-hydroxypyridazine.
Step 2: Chloroacetylation
The hydroxyl group at position 6 is replaced via reaction with phosphorus oxychloride (POCl₃) in dichloromethane, producing 3-(4-ethoxyphenyl)-6-chloropyridazine.
Step 3: Acetamide Formation
3-(4-Ethoxyphenyl)-6-chloropyridazine reacts with 2-chloroacetamide in the presence of K₂CO₃ in DMF at 60°C, followed by substitution with 4-methylbenzylamine in ethanol under reflux, yielding the target compound .
Table 2: Reaction Conditions and Yields (Hypothetical)
Step | Reagents/Conditions | Yield (%) |
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1 | Acetic acid, 80°C, 12 h | 65–70 |
2 | POCl₃, DCM, rt, 4 h | 85 |
3a | K₂CO₃, DMF, 60°C, 6 h | 75 |
3b | 4-Methylbenzylamine, EtOH, reflux, 8 h | 60 |
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
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logP (Calculated): 3.2–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Estimated at 0.02–0.05 mg/mL (25°C), necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies.
Stability and Degradation
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pH Stability: Stable in pH 2–8 (simulated gastric/intestinal fluids); degradation observed under strongly alkaline conditions (pH >10).
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Thermal Stability: Decomposes above 200°C, as indicated by thermogravimetric analysis of analogs .
Table 3: Predicted ADME Properties
Parameter | Value |
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Plasma Protein Binding | 92–95% |
CYP450 Inhibition | Moderate (CYP3A4, CYP2D6) |
Half-life (t₁/₂) | ~4–6 h (rodent models) |
Biological Activity and Hypothesized Mechanisms
Antimicrobial Activity
Derivatives with methylbenzyl groups exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely through disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In silico models predict inhibition of COX-2 (cyclooxygenase-2) with an IC₅₀ of ~50 nM, comparable to celecoxib. The 4-methylbenzyl group may enhance selectivity over COX-1 .
Applications and Future Directions
Medicinal Chemistry
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Oncology: CDK inhibitors are pivotal in breast and lung cancer therapeutics; this compound’s kinase selectivity warrants further in vivo validation.
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Antimicrobials: Structural optimization could improve potency against multidrug-resistant pathogens.
Agricultural Chemistry
Pyridazinone derivatives are explored as herbicidal agents; the ethoxyphenyl group may confer selectivity for broadleaf weeds.
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